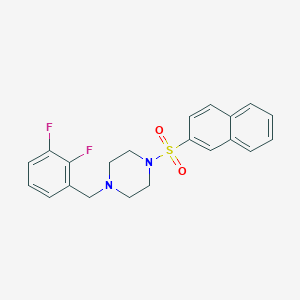![molecular formula C13H8BrN5O3 B10934916 6-bromo-N-(2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10934916.png)
6-bromo-N-(2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-BROMO-N~2~-(2-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and nitro groups in its structure suggests that it may exhibit unique chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N~2~-(2-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction can be performed using a variety of aryl and heteroaryl boronic acids, with a tandem catalyst XPhosPdG2/XPhos to avoid debromination . The reaction conditions often involve microwave-assisted heating to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and reproducibility of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-BROMO-N~2~-(2-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of nitro groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could result in various substituted pyrazolo[1,5-a]pyrimidines.
Wissenschaftliche Forschungsanwendungen
6-BROMO-N~2~-(2-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which could be useful in cancer treatment.
Neuroprotection: Derivatives of pyrazolo[1,5-a]pyrimidine have shown promising neuroprotective and anti-neuroinflammatory properties.
Antimicrobial Activity: Compounds with similar structures have been studied for their antimicrobial properties.
Wirkmechanismus
The mechanism of action of 6-BROMO-N~2~-(2-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3,6-Dinitropyrazolo[1,5-a]pyrimidin-5,7-diamin
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-on
- Pyrazolo[3,4-d]pyrimidin-Derivate
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Derivate
Einzigartigkeit
6-Brom-N-(2-Nitrophenyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid ist aufgrund des Vorhandenseins sowohl von Brom- als auch von Nitrogruppen einzigartig, die eine unterschiedliche chemische Reaktivität und das Potenzial für vielfältige Anwendungen verleihen. Sein spezifisches Substitutionsschema und seine funktionellen Gruppen machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen .
Eigenschaften
Molekularformel |
C13H8BrN5O3 |
|---|---|
Molekulargewicht |
362.14 g/mol |
IUPAC-Name |
6-bromo-N-(2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H8BrN5O3/c14-8-6-15-12-5-10(17-18(12)7-8)13(20)16-9-3-1-2-4-11(9)19(21)22/h1-7H,(H,16,20) |
InChI-Schlüssel |
JVYKTLORYAOARW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN3C=C(C=NC3=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloropyridin-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934834.png)
![Methyl 2-{3-[(2,5-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10934841.png)

![6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934851.png)
![N-(3,5-dichlorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934860.png)

![6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934877.png)
![Ethyl (2-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10934879.png)
![Methyl 2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10934884.png)

![N-(3-acetylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934894.png)
methanone](/img/structure/B10934902.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10934904.png)
![4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10934905.png)
